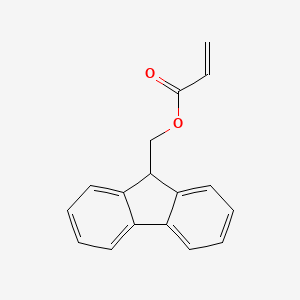

(9H-Fluoren-9-YL)methyl prop-2-enoate

Description

(9H-Fluoren-9-YL)methyl prop-2-enoate is a fluorenylmethyl (Fmoc)-protected acrylate ester. The Fmoc group, derived from fluorene, is widely recognized in organic synthesis for its role as a base-labile protecting group, particularly in peptide synthesis . This compound combines the UV-active fluorenyl moiety with the reactive acrylate ester functionality, making it valuable in applications requiring photolabile protection or polymerization precursors. Its structure comprises a fluorenylmethyl group linked via an ester bond to prop-2-enoic acid (acrylic acid), yielding a molecular formula of C₁₇H₁₄O₂ (calculated based on fluorene: C₁₃H₁₀, methyl: CH₂, and acrylate: C₃H₃O₂).

Properties

CAS No. |

138981-57-4 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl prop-2-enoate |

InChI |

InChI=1S/C17H14O2/c1-2-17(18)19-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,1,11H2 |

InChI Key |

RCRPQLXMTJIDRN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl prop-2-enoate typically involves the esterification of fluorenylmethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (9H-Fluoren-9-YL)methyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorenylmethanol.

Substitution: Various substituted fluorenyl esters.

Scientific Research Applications

(9H-Fluoren-9-YL)methyl prop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound can be used in the synthesis of biologically active molecules and as a fluorescent probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and reactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences:

- Reactivity: The acrylate ester in (9H-Fluoren-9-YL)methyl prop-2-enoate enables radical polymerization, unlike Fmoc carbamates, which are tailored for amine protection .

- Deprotection : Fmoc groups are removed under basic conditions (e.g., piperidine), whereas methyl acrylate lacks such selective cleavage .

- Spectroscopy : The vinyl protons (δ 5.8–6.5 ppm) in the acrylate moiety distinguish it from Fmoc carbamates, which exhibit fluorenyl aromatic peaks at δ 7.3–7.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.